molecular formula C18H19NO3 B290392 Ethyl 3-[(4-ethylbenzoyl)amino]benzoate

Ethyl 3-[(4-ethylbenzoyl)amino]benzoate

Cat. No.: B290392
M. Wt: 297.3 g/mol
InChI Key: DOWXIOFEJUUJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(4-ethylbenzoyl)amino]benzoate is a benzoate ester derivative featuring a 4-ethylbenzoyl substituent at the 3-position of the aromatic ring. This compound belongs to a class of molecules characterized by substituted benzamido groups, which are pivotal in pharmaceutical and materials chemistry due to their tunable electronic and steric properties.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

ethyl 3-[(4-ethylbenzoyl)amino]benzoate

InChI

InChI=1S/C18H19NO3/c1-3-13-8-10-14(11-9-13)17(20)19-16-7-5-6-15(12-16)18(21)22-4-2/h5-12H,3-4H2,1-2H3,(H,19,20)

InChI Key

DOWXIOFEJUUJDF-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OCC

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Ethyl 3-[(4-Ethylbenzoyl)amino]benzoate and Analogs

Compound Name Substituent Position Key Functional Groups Biological/Physical Relevance
This compound 3-position Ethylbenzoyl amino, ethyl ester Potential antimicrobial/antitumor agent
Ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate 4-position Chloro-nitrobenzoyl amino, ethyl ester Antibacterial activity
Ethyl 4-(dimethylamino)benzoate 4-position Dimethylamino, ethyl ester Co-initiator in resins; high reactivity
Ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate 4-position Thiourea, hydrazinyl, ethyl ester Antitumor activity (DNA interaction)
Ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate 4-position Benzoxadiazole, nitro, ethyl ester Fluorescent probes, synthesis intermediates

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing vs. In contrast, nitro or chloro substituents (e.g., in ) are electron-withdrawing, increasing electrophilicity and antibacterial potency . Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in polymerization due to the dimethylamino group’s electron-donating nature, which accelerates radical initiation.
  • For example, 4-substituted analogs often exhibit improved crystallinity due to symmetric packing .

Crystallographic and Packing Behavior

  • Ethyl 4-amino-3-methylbenzoate forms dimeric structures via N–H⋯O hydrogen bonds, enhancing thermal stability. The 3-substituted target compound may adopt similar packing motifs, though steric hindrance from the ethyl group could disrupt symmetry.
  • SHELX software is widely used for refining such structures, with Mercury aiding in visualizing intermolecular interactions.

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